REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:7]=[C:6]([NH:8][CH2:9][C:10]#C)[C:5](=[O:12])[N:4]([CH3:13])[C:3]1=[O:14].[CH3:15]N(C)C=O>>[CH3:1][N:2]1[C:7]2[CH:15]=[C:9]([CH3:10])[NH:8][C:6]=2[C:5](=[O:12])[N:4]([CH3:13])[C:3]1=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(N(C(C(=C1)NCC#C)=O)C)=O
|
Name
|
intermediate
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess of solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C(C2=C1C=C(N2)C)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |